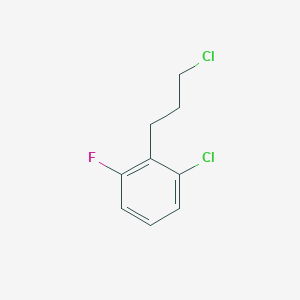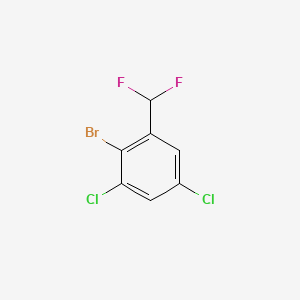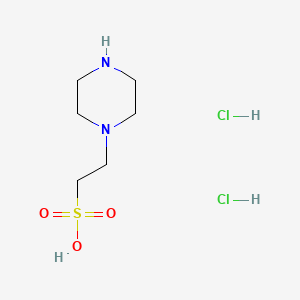
3-(Methoxymethoxy)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethoxy)-2-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N This particular compound features a methoxymethoxy group attached to the third carbon and a methyl group attached to the second carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethoxy)-2-methylpyridine typically involves the protection of hydroxyl groups using methoxymethyl (MOM) ethers. The process begins with the deprotonation of the alcohol to be protected using a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of chloromethyl reagent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of protective groups and subsequent deprotection under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methoxymethoxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the methoxymethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce corresponding alcohols.
Applications De Recherche Scientifique
3-(Methoxymethoxy)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethoxy)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
2-Methoxymethylpyridine: Similar in structure but lacks the methyl group at the second carbon.
3-Methoxypyridine: Lacks the methoxymethoxy group but has similar reactivity.
2,3-Dimethylpyridine: Similar in having methyl groups but lacks the methoxymethoxy group.
Uniqueness: 3-(Methoxymethoxy)-2-methylpyridine is unique due to the presence of both the methoxymethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-(methoxymethoxy)-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-7-8(11-6-10-2)4-3-5-9-7/h3-5H,6H2,1-2H3 |
Clé InChI |
FNFUTEVWMKOHLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


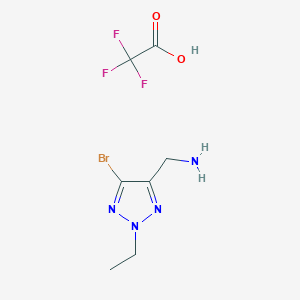
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
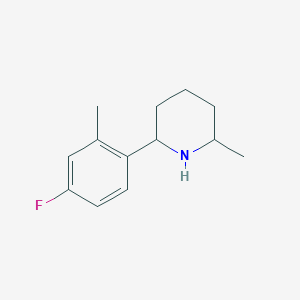

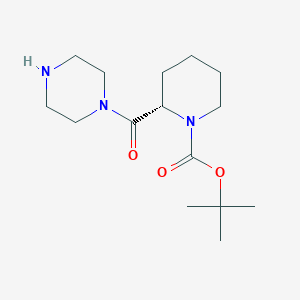
![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)

